molecular formula C8H16N2O2 B1379753 (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol CAS No. 1187339-81-6

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol

Cat. No.: B1379753
CAS No.: 1187339-81-6
M. Wt: 172.22 g/mol
InChI Key: XTYNAFYREQNMKG-HTQZYQBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a morpholine group, making it an interesting subject for research in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective reduction of a suitable precursor, such as a pyrrolidinone derivative, using chiral catalysts or reagents. The reaction conditions often include mild temperatures and the use of solvents like ethanol or methanol to facilitate the reduction process.

Industrial Production Methods

Industrial production of this compound may involve large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: It has potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

    Industry: The compound can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-4-(piperidin-4-yl)pyrrolidin-3-ol: Similar structure but with a piperidine ring instead of a morpholine ring.

    (3R,4R)-4-(azepan-4-yl)pyrrolidin-3-ol: Features an azepane ring instead of a morpholine ring.

Uniqueness

(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(3R,4R)-4-morpholin-4-ylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c11-8-6-9-5-7(8)10-1-3-12-4-2-10/h7-9,11H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYNAFYREQNMKG-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2CNCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1[C@@H]2CNC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 2
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 3
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 4
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 5
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol
Reactant of Route 6
(3R,4R)-4-(morpholin-4-yl)pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.